molecular formula C9H6N2O3 B1417497 6-Nitroquinolin-5-ol CAS No. 58416-46-9

6-Nitroquinolin-5-ol

Cat. No. B1417497
CAS RN: 58416-46-9
M. Wt: 190.16 g/mol
InChI Key: WJPDFXSKFMLYSH-UHFFFAOYSA-N
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Description

6-Nitroquinolin-5-ol is a compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-Nitroquinolin-5-ol, has been a subject of interest in recent years . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .


Molecular Structure Analysis

The molecular structure of 6-Nitroquinolin-5-ol can be determined using techniques such as X-ray crystallography . The InChI code for 6-Nitroquinolin-5-ol is 1S/C9H6N2O3/c12-9-6-2-1-5-10-7 (6)3-4-8 (9)11 (13)14/h1-5,12H .


Chemical Reactions Analysis

Quinolines have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry . The synthesis of quinoline derivatives involves various chemical reactions, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

6-Nitroquinolin-5-ol is a solid substance at room temperature . It has a molecular weight of 190.16 . The compound’s InChI code is 1S/C9H6N2O3/c12-9-6-2-1-5-10-7 (6)3-4-8 (9)11 (13)14/h1-5,12H .

Scientific Research Applications

    Anticancer Activity

    Some quinoline derivatives have shown excellent anticancer activity, potentially comparable to standard drugs like doxorubicin and etoposide .

    Antifungal Applications

    Quinolines and their derivatives can exhibit antifungal properties, which are valuable in developing treatments for fungal infections .

    Anti-inflammatory Properties

    These compounds may also have anti-inflammatory effects, making them candidates for treating inflammatory conditions .

    Anti-diabetes

    Quinoline derivatives could play a role in managing diabetes through their biological activity .

    Anti-Alzheimer’s Disease

    There is potential for these compounds to be used in treating Alzheimer’s disease due to their biological activities .

    Antioxidant Effects

    They may also serve as antioxidants, which are important for protecting cells from damage caused by free radicals .

    Diuretic Activities

    Quinoline derivatives can have diuretic effects, which can be useful in conditions where reducing excess fluid is necessary .

    Drug Discovery

    Quinolines serve as vital scaffolds for leads in drug discovery, playing a significant role in the development of new therapeutic agents .

Safety and Hazards

The safety information for 6-Nitroquinolin-5-ol indicates that it is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

6-nitroquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-6-2-1-5-10-7(6)3-4-8(9)11(13)14/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPDFXSKFMLYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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